Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate involves multiple steps, starting with the preparation of the thieno[2,3-D]pyrimidine core. This core is then functionalized with a phenyl group and further reacted with isophthalic acid derivatives under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in cell growth, inflammation, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate: Similar structure but with a different position of the phenyl group.
Other thieno[2,3-D]pyrimidine derivatives: These compounds share the core structure but differ in their substituents and functional groups.
Uniqueness
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Thienopyrimidine Core : This moiety is known for various biological activities, including antimicrobial and anticancer properties.
- Isophthalate Group : This group enhances the lipophilicity of the compound, potentially improving its bioavailability.
The molecular formula of the compound is C22H21N3O5S, with a molecular weight of approximately 419.45 g/mol. Its predicted boiling point is around 626°C, and it has a density of approximately 1.368 g/cm³ .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cellular metabolism and proliferation. For instance, thienopyrimidine derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- Antimicrobial Activity : The compound has been investigated for its potential against various bacterial strains, including resistant strains such as Helicobacter pylori. Research indicates that modifications to the thienopyrimidine core can enhance selectivity and potency against specific pathogens .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study demonstrated that derivatives of thienopyrimidine effectively inhibited H. pylori with IC50 values ranging from 1.55 μM to 1.72 μM. The structure-activity relationship (SAR) was explored by modifying side chains to optimize potency while minimizing cytotoxicity .
- Cytotoxicity in Cancer Models : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antimicrobial | Helicobacter pylori | 1.55 - 1.72 | Enzyme inhibition |
Anticancer | Breast Cancer Cells | Varies | Apoptosis induction |
Anticancer | Colon Cancer Cells | Varies | Cell cycle inhibition |
Table 2: Structure-Activity Relationship (SAR)
Compound Modification | Biological Effect |
---|---|
N-Methylation at the amine position | Increased cytotoxicity |
Shortening the spacer between moieties | No significant improvement |
Altering substitutions at C5 and C6 | Enhanced potency observed |
Properties
Molecular Formula |
C24H20N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
diethyl 5-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H20N2O5S/c1-3-29-23(27)16-10-17(24(28)30-4-2)12-18(11-16)31-21-19-13-20(15-8-6-5-7-9-15)32-22(19)26-14-25-21/h5-14H,3-4H2,1-2H3 |
InChI Key |
RJCUEYQWVGGWMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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